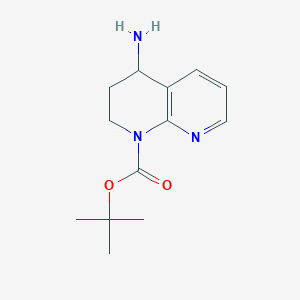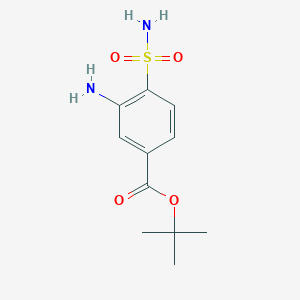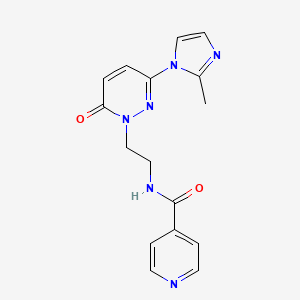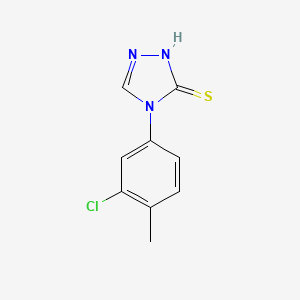
Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate, also known as TBN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TBN belongs to the class of naphthyridine derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is not fully understood. However, studies have suggested that Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate may exert its biological effects by inhibiting enzymes involved in inflammation and tumor growth. Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has also been found to modulate neurotransmitter systems in the brain, which may contribute to its potential as a treatment for neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate in lab experiments is its relatively simple synthesis method. Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is its low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate. One area of interest is the development of Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate derivatives with improved pharmacological properties. Another potential direction is the investigation of Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves the reaction of tert-butyl 4-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate with ethyl chloroformate in the presence of an organic base. The reaction yields Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-5-4-7-15-11(9)16/h4-5,7,10H,6,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZQDSMJOIIVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)


![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2460561.png)
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)



![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)